2-Ethyl-5-methylcyclohexa-2,5-diene-1,4-dione
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Overview
Description
2-Ethyl-5-methylcyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C₉H₁₀O₂. It is also known by other names such as 2-ethyl-5-methyl-1,4-benzoquinone and 2-methyl-5-ethyl-1,4-benzoquinone . This compound belongs to the class of quinones, which are characterized by a six-membered ring with two ketone substitutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-5-methylcyclohexa-2,5-diene-1,4-dione can be achieved through various synthetic routes. One common method involves the oxidation of 2-ethyl-5-methylphenol using an oxidizing agent such as potassium permanganate or chromium trioxide . The reaction is typically carried out in an acidic medium to facilitate the oxidation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, ensuring higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-methylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of more oxidized quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-Ethyl-5-methylcyclohexa-2,5-diene-1,4-dione has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of antineoplastic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethyl-5-methylcyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components, leading to various biological effects. The compound can generate reactive oxygen species (ROS) through redox cycling, which can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapy . The molecular targets and pathways involved include the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP) protein .
Comparison with Similar Compounds
Similar Compounds
2-Methylcyclohexa-2,5-diene-1,4-dione: Similar structure but lacks the ethyl group at the 2-position.
2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione: Contains additional methoxy and hexyl groups.
2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione: Contains hydroxy and methoxy groups.
Uniqueness
2-Ethyl-5-methylcyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
29148-36-5 |
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Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
2-ethyl-5-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C9H10O2/c1-3-7-5-8(10)6(2)4-9(7)11/h4-5H,3H2,1-2H3 |
InChI Key |
JUIQOKRNPGGIPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)C(=CC1=O)C |
Origin of Product |
United States |
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